molecular formula C17H15NO3 B3032139 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate CAS No. 115397-98-3

2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate

Cat. No.: B3032139
CAS No.: 115397-98-3
M. Wt: 281.3 g/mol
InChI Key: BKEWXAXOYWXZRP-UHFFFAOYSA-N
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Description

2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, an oxo group, and an acetate group attached to an isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride to form the intermediate isoindoline derivative. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl benzoate
  • 2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl propionate

Uniqueness

2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl acetate is unique due to its specific acetate group, which imparts distinct chemical properties and reactivity compared to its benzoate and propionate analogs. This uniqueness makes it particularly valuable in certain synthetic applications and research studies.

Properties

IUPAC Name

(2-benzyl-3-oxo-1H-isoindol-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12(19)21-17-15-10-6-5-9-14(15)16(20)18(17)11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEWXAXOYWXZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396535
Record name MS-2764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115397-98-3
Record name MS-2764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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